2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid
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Overview
Description
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a sulfonylamino group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the trifluoromethylated aromatic precursor. One common method involves the trifluoromethylation of a suitable aromatic compound using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under radical or nucleophilic conditions . The resulting trifluoromethylated intermediate is then subjected to sulfonylation using sulfonyl chloride derivatives in the presence of a base like pyridine or triethylamine . Finally, the propyl group is introduced via alkylation reactions, and the acetic acid moiety is incorporated through carboxylation or ester hydrolysis reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles (amines, thiols), bases (NaOH, KOH)
Major Products:
Oxidation: Sulfone derivatives
Reduction: Sulfinyl or thiol derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-[Propyl-[2-(trifluoromethyl)phenyl]amino]acetic acid: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its physicochemical properties and applications.
Uniqueness: 2-[Propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid is unique due to the presence of both the trifluoromethyl and sulfonylamino groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[propyl-[2-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-2-7-16(8-11(17)18)21(19,20)10-6-4-3-5-9(10)12(13,14)15/h3-6H,2,7-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSAGGBNPRHGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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